5-甲基喹啉-8-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

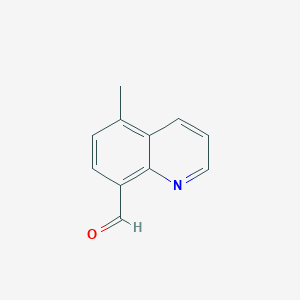

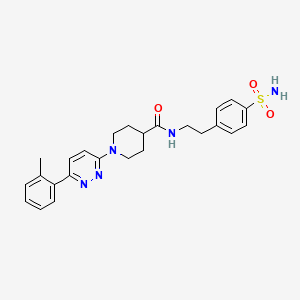

5-Methylquinoline-8-carbaldehyde is a chemical compound with the CAS Number: 1442691-19-1 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Synthesis Analysis

Quinoline derivatives are synthesized through various methods. One common approach is the intramolecular cyclization of acetanilides by phosphorus oxychloride in dimethylformamide at 80–90 °C . Another method involves the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .

Molecular Structure Analysis

Quinoline, the parent compound of 5-Methylquinoline-8-carbaldehyde, is a nitrogen-containing bicyclic compound. It consists of a benzene ring fused with a pyridine ring . The molecular structure of quinoline derivatives can be confirmed by techniques such as FTIR, 1H and 13C NMR, and mass spectrophotometry .

Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The chemical reactions of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring .

科学研究应用

合成和化学

- 化学领域的最新进展:喹啉衍生物的化学,包括 5-甲基喹啉-8-甲醛,已被广泛研究以合成稠合或二元杂环系统。这些化合物具有重要的合成应用和生物学评价,说明了它们的多样适用性 (Hamama 等人,2018).

- 多氢喹啉衍生物的合成:一类新颖的多氢喹啉衍生物已被合成,显示出潜在的体外抗疟疾、抗菌和抗结核活性,证明了该化合物在开发新的治疗剂中的作用 (Kalaria 等人,2014).

药理学应用

- 抗血脂和抗氧化活性:与 5-甲基喹啉-8-甲醛相关的 8-羟基喹啉衍生物已显示出显着的体外抗氧化和体内抗血脂活性,使其成为新类治疗剂的有希望的先导 (Sashidhara 等人,2009).

材料科学和缓蚀

- 缓蚀剂:新型 8-羟基喹啉衍生物已被合成并确定为盐酸中低碳钢的有效缓蚀剂,展示了该化合物在工业应用中保护金属免受腐蚀的效用 (Rbaa 等人,2019).

抗菌和抗氧化评价

- 合成和抗菌评价:喹啉衍生物已被合成并评估其抗菌和抗氧化活性,证明了作为先导化合物开发新型抗菌剂的潜力 (Zeleke 等人,2020).

作用机制

未来方向

Quinoline and its derivatives have shown potential in various fields, especially in medicinal chemistry . Future research may focus on the synthesis of new quinoline derivatives with improved therapeutic effects, the investigation of their mechanisms of action, and their potential applications in treating various diseases .

属性

IUPAC Name |

5-methylquinoline-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8-4-5-9(7-13)11-10(8)3-2-6-12-11/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXISAOONWMBGHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-2-{[3-(2-thienyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]thio}acetamide](/img/structure/B2996957.png)

![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate](/img/structure/B2996958.png)

![6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996967.png)

![5-(methoxymethyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2996970.png)

![methyl 2-({[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2996972.png)

![N-(3-Ethoxyspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2996979.png)

![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2996980.png)